molecular formula C11H17NO4 B1374823 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1363381-55-8

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1374823
CAS No.: 1363381-55-8
M. Wt: 227.26 g/mol
InChI Key: OUTDFRNFTVGFRQ-UHFFFAOYSA-N
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Description

3-Boc-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C11H17NO4 It is a derivative of 3-azabicyclo[310]hexane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another approach involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a lithium cation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, lithium cations for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Mechanism of Action

The mechanism of action of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDFRNFTVGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-34-1
Record name rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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